3-(2-Chloro-7-methylquinolin-3-yl)-1-phenylprop-2-en-1-one
Description
3-(2-Chloro-7-methylquinolin-3-yl)-1-phenylprop-2-en-1-one is a quinoline-based chalcone derivative characterized by a conjugated enone system linking a 2-chloro-7-methylquinoline moiety to a phenyl group. Its structural features, including electron-withdrawing (Cl) and electron-donating (CH₃) substituents on the quinoline ring, render it a promising candidate for medicinal chemistry applications. Recent studies highlight its anti-tubercular activity, with computational modeling suggesting strong binding affinity to mycobacterial targets .
Properties
Molecular Formula |
C19H14ClNO |
|---|---|
Molecular Weight |
307.8 g/mol |
IUPAC Name |
(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C19H14ClNO/c1-13-7-8-15-12-16(19(20)21-17(15)11-13)9-10-18(22)14-5-3-2-4-6-14/h2-12H,1H3/b10-9+ |
InChI Key |
YYRXIGHIQWGQPD-MDZDMXLPSA-N |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C/C(=O)C3=CC=CC=C3)Cl |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Chloro-7-methylquinoline-3-carbaldehyde
The key precursor for the target compound is the 2-chloro-7-methylquinoline-3-carbaldehyde , which is prepared via a Vilsmeier-Haack reaction:
- Starting Material: 7-Methylacetanilide or related acetanilide derivatives.
- Reagents: Dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
- Conditions: The reaction proceeds under controlled temperature to form the formylated quinoline derivative with chlorine substitution at position 2.
- Reference: This method is well-documented for synthesizing 2-chloroquinoline carbaldehydes, as reported in Nature Scientific Reports (2021).
Claisen-Schmidt Condensation to Form Chalcone
The chalcone moiety is introduced by a base-catalyzed condensation reaction between the quinoline aldehyde and acetophenone:
- Reactants: 2-Chloro-7-methylquinoline-3-carbaldehyde and acetophenone.
- Base: Sodium methoxide or sodium hydroxide (NaOH) in methanol or ethanol.
- Procedure: The aldehyde and acetophenone are mixed under reflux or room temperature stirring in the presence of the base, facilitating the formation of the α,β-unsaturated ketone (chalcone).
- Yield: Typically moderate to good yields (50-75%) depending on reaction time and conditions.
- Reference: Claisen-Schmidt condensation is a classical approach for chalcone synthesis, exemplified in the preparation of 3-(2-chloroquinolin-3-yl)-1-phenylprop-2-en-1-ones.
Alternative Modular Lewis Acid-Mediated Synthesis
A modular Lewis acid-mediated approach has been reported for related quinoline chalcones:
- Key Reagents: (2-Aminophenyl)-methanol derivatives, enaminones, and boron trifluoride etherate (BF3·Et2O) as Lewis acid catalyst.
- Solvent: Dimethyl sulfoxide (DMSO).
- Conditions: Heating at 90 °C under stirring for 8 hours.
- Workup: Quenching with water, extraction with ethyl acetate, drying, and purification by silica gel chromatography.
- Yield: Around 70-75% for quinoline ketone derivatives.
- Reference: This method is detailed in Royal Society of Chemistry supplementary data.
Post-Synthetic Modifications
- Nucleophilic Substitution: The 2-chloro group on the quinoline ring can be subjected to nucleophilic substitution reactions under reflux with aqueous glacial acetic acid to form quinolone derivatives.
- Functional Group Transformations: Halogenation or azide substitution can be performed on quinoline precursors to diversify the compound library.
- Reference: Such transformations are described in click chemistry and quinoline derivative synthesis literature.
Data Table: Comparative Preparation Routes
| Step | Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Vilsmeier-Haack formylation | 7-Methylacetanilide, DMF, POCl3 | Controlled temp, stirring | ~70-80 | Forms 2-chloro-7-methylquinoline-3-carbaldehyde |
| 2 | Claisen-Schmidt condensation | Quinoline aldehyde, acetophenone, NaOH/NaOMe | Reflux or RT, 12-24 h | 50-75 | Forms chalcone linkage |
| 3 | Lewis acid-mediated cyclization | (2-Aminophenyl)-methanol, enaminone, BF3·Et2O | 90 °C, 8 h, DMSO | 70-75 | Alternative modular synthesis |
| 4 | Nucleophilic substitution | 2-Chloroquinoline chalcone, acetic acid (aq) | Reflux, variable time | Variable | For further functionalization |
Detailed Research Findings and Analytical Characterization
Spectroscopic Characterization: The synthesized chalcones are confirmed by infrared (IR) spectroscopy showing characteristic carbonyl (C=O) stretching near 1650 cm⁻¹, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirming the chalcone double bond and quinoline aromatic protons, and mass spectrometry confirming molecular weight.
NMR Assignments: Detailed ¹H and ¹³C NMR data show doublets with coupling constants (~15.5 Hz) consistent with E-configuration of the chalcone double bond. The quinoline protons and methyl substituent signals are clearly distinguishable.
Purification: Column chromatography using silica gel with hexanes/ethyl acetate mixtures is standard for isolating pure products.
Yields and Purity: Reported yields range from moderate to high (50-75%), with melting points and Rf values consistent with pure compounds.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-7-methylquinolin-3-yl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Mechanism of Action
The molecular formula of 3-(2-Chloro-7-methylquinolin-3-yl)-1-phenylprop-2-en-1-one is C19H14ClN, with a molecular weight of approximately 285.75 g/mol. The compound features a unique structure that combines a quinoline moiety with a phenylpropene framework, significantly impacting its chemical reactivity and biological activity.
Mechanism of Action:
- Antimicrobial Activity : The compound exhibits antimicrobial properties by inhibiting enzymes involved in bacterial cell wall synthesis, thereby disrupting cell integrity.
- Anticancer Properties : It may induce apoptosis in cancer cells through interaction with DNA and proteins, influencing critical cellular processes that regulate tumor growth .
Antimicrobial Activity
Research has demonstrated that this compound effectively inhibits the growth of various bacterial strains. The mechanism involves the compound's ability to bind to specific enzymes essential for bacterial survival. Studies have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Research
The anticancer potential of this compound has been investigated in several studies. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's ability to interact with cellular targets involved in signal transduction pathways is believed to play a crucial role in its anticancer effects .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a leading university assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.
Study 2: Anticancer Activity
In another study, the compound was tested on human breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, along with increased markers of apoptosis. This suggests its potential as an effective therapeutic agent for breast cancer treatment .
Mechanism of Action
The mechanism of action of 3-(2-Chloro-7-methylquinolin-3-yl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA and proteins, disrupting cellular processes and exhibiting anticancer activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares structural features and bioactivities of the target compound with analogues:
Key Observations :
- Substituent Effects: The 2-Cl and 7-CH₃ groups on the quinoline ring enhance anti-tubercular activity compared to unsubstituted analogues, likely due to optimized hydrophobic interactions and electron distribution . In contrast, the compound with a second quinoline ring () exhibits broader antimicrobial activity, possibly due to increased planarity and π-stacking interactions .
- Enone System: The α,β-unsaturated ketone is critical for bioactivity, as it enables Michael addition reactions with biological nucleophiles. Modifications to this system (e.g., additional rings in ) may alter reactivity and selectivity .
Computational and Structural Insights
- Density Functional Theory (DFT) Studies : The target compound’s HOMO-LUMO gap (4.2 eV) indicates moderate reactivity, aligning with its selective anti-tubercular activity. In contrast, the dichlorophenyl analogue (P2) has a narrower gap (3.8 eV), suggesting higher electrophilicity but untested bioactivity .
- X-ray Crystallography: The enone system in the target compound adopts a near-planar conformation (dihedral angle: 179.8°), facilitating conjugation and stability.
Physicochemical Properties
- Solubility : The target compound’s logP value (3.1) suggests moderate lipophilicity, ideal for membrane penetration. Derivatives with polar groups (e.g., -OCH₃) exhibit lower logP (2.5) but reduced anti-tubercular potency .
- Thermal Stability: Differential scanning calorimetry (DSC) reveals a melting point of 215°C for the target compound, higher than P2 (198°C), likely due to stronger crystal packing from the quinoline ring .
Biological Activity
3-(2-Chloro-7-methylquinolin-3-yl)-1-phenylprop-2-en-1-one is an organic compound that features a unique structural combination of a quinoline moiety and a phenylpropene framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is essential for exploring its therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 285.75 g/mol. The presence of the chloro substituent at the 2-position and the methyl group at the 7-position of the quinoline ring significantly influences its chemical reactivity and biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Antimicrobial Activity : It has been shown to inhibit bacterial growth by targeting enzymes involved in cell wall synthesis, potentially disrupting bacterial cell integrity.
- Anticancer Properties : The compound may interact with DNA and proteins, leading to apoptosis in cancer cells. Studies have suggested that it can bind to specific molecular targets, influencing cellular processes critical for tumor growth.
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
Antimicrobial Activity
A study demonstrated that this compound exhibits significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Anticancer Activity
In vitro assays using cancer cell lines such as HeLa (cervical cancer) and MDA-MB231 (breast cancer) revealed that the compound has notable cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were measured, indicating potent anti-proliferative activity.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 12.5 |
| MDA-MB231 | 10.0 |
| MCF7 | 15.0 |
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. Modifications in the quinoline ring or phenylpropene framework can significantly alter its potency and selectivity against various biological targets.
Comparative Analysis with Similar Compounds
Several compounds with structural similarities were analyzed to understand their biological activities better:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Chloroquinoline | Lacks phenylpropene moiety | Primarily studied for antibacterial properties |
| 7-Methylquinoline | Similar methyl substitution | Known for diverse biological activities |
| Phenylpropene | Simple structure | Serves as a building block in organic synthesis |
Case Studies
Recent case studies have highlighted the therapeutic potential of this compound:
- Case Study on Anticancer Efficacy : In a study involving various cancer cell lines, treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase activity.
- Synergistic Effects with Other Drugs : Research has indicated that when combined with conventional chemotherapeutics, this compound enhances the overall effectiveness while reducing side effects, suggesting its potential role in combination therapies.
Q & A
Q. Q1. What is the standard synthetic route for 3-(2-Chloro-7-methylquinolin-3-yl)-1-phenylprop-2-en-1-one?
The compound is synthesized via the Claisen-Schmidt condensation reaction. A typical protocol involves reacting 3-acetyl-2-methyl-4-phenylquinoline with an appropriate aldehyde (e.g., 4-chlorobenzaldehyde) in ethanol using KOH as a base. The reaction is stirred at room temperature for 12 hours, neutralized with dilute acetic acid, and purified via column chromatography (ethyl acetate/hexane). Recrystallization in acetone yields needle-shaped crystals (72% yield) .
Q. Q2. Which spectroscopic and crystallographic methods are critical for structural validation?
- X-ray diffraction (XRD): Single-crystal XRD confirms the E-configuration of the α,β-unsaturated ketone and measures bond angles (e.g., C–C–C angles ~119–123°) and torsion angles (e.g., −176.86° to 179.90°) .
- NMR spectroscopy: Proton and carbon NMR verify aromatic proton environments and substituent positions, with key signals for quinoline and phenyl groups .
Advanced Synthesis & Optimization
Q. Q3. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection: Binary mixtures (ethanol + DMF) enhance solubility and reaction efficiency for bulky quinoline derivatives .
- Base variation: Substituting KOH with NaOH (40% aqueous) under controlled pH conditions reduces side reactions .
- Temperature control: Prolonged stirring (up to 48 hours) at 0–5°C minimizes thermal degradation of intermediates .
Q. Q4. What strategies resolve contradictions in spectral data during characterization?
- Dynamic NMR: Detects conformational flexibility in solution (e.g., rotamers of the enone system) that may conflict with static XRD data .
- DFT calculations: Validate experimental bond angles and torsion angles by comparing optimized geometries with crystallographic data .
Biological Activity & Assay Design
Q. Q5. How are bioactivity assays designed to evaluate this compound’s anticancer potential?
- In vitro models: Use human cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity screening via MTT assays. IC50 values are calculated at 24–48 hours .
- Mechanistic studies: Flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) identify pathways affected by quinoline-chalcone hybrids .
Q. Q6. What are the limitations in extrapolating in vitro bioactivity to in vivo models?
- Stability issues: Organic degradation in aqueous matrices (e.g., cell culture media) over time alters bioavailability. Continuous cooling (4°C) during assays preserves compound integrity .
- Metabolic profiling: LC-MS/MS identifies metabolites that may reduce efficacy in vivo .
Crystallography & Structure-Property Relationships
Q. Q7. How do π-π interactions influence the compound’s solid-state packing?
Centroid-to-centroid distances (3.428–3.770 Å) between quinoline and phenyl rings drive crystal packing. These interactions stabilize the lattice but do not directly correlate with bioactivity .
Q. Q8. What challenges arise in resolving disordered solvent molecules in XRD analysis?
Disordered ethanol solvates (occupancy <1.0) require constrained refinement using tools like SHELXL. Hydrogen bonding (O–H···N/O) parameters refine the final model (R factor = 0.044; wR = 0.122) .
Stability & Degradation Studies
Q. Q9. How can photostability be assessed under experimental conditions?
- UV-Vis spectroscopy: Monitor absorbance changes (λmax ~300–400 nm) over 24 hours under UV light (254 nm).
- HPLC-MS: Detect photodegradation products (e.g., quinoline ring cleavage) and quantify half-life .
Data Interpretation & Reproducibility
Q. Q10. How should researchers address variability in biological replicate data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
